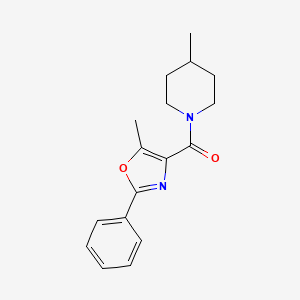

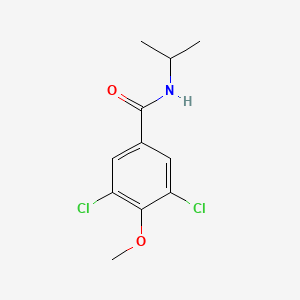

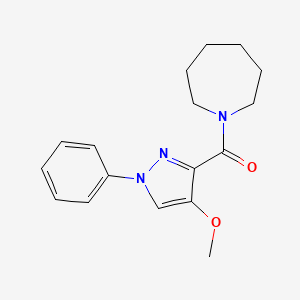

N-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, commonly known as BDP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BDP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

作用机制

BDP exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in disease progression. BDP has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. BDP also inhibits the activity of the histone deacetylase enzyme, which plays a role in gene expression. Additionally, BDP inhibits the activity of the cyclooxygenase enzyme, which is involved in the production of pro-inflammatory prostaglandins.

Biochemical and Physiological Effects:

BDP has been shown to have various biochemical and physiological effects. In cancer cells, BDP induces apoptosis, which is programmed cell death. BDP also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In viral infections, BDP inhibits viral replication by interfering with viral protein synthesis. In inflammatory disorders, BDP reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

BDP has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and modified to optimize its therapeutic effects. BDP is also highly specific in its inhibition of target enzymes and proteins, minimizing off-target effects. However, BDP has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

未来方向

There are several future directions for the use of BDP in scientific research. One potential application is in the development of novel cancer therapies. BDP could be combined with other anti-cancer drugs to enhance their therapeutic effects. Another future direction is in the development of anti-viral therapies. BDP could be modified to target specific viral proteins and inhibit viral replication. Additionally, BDP could be further optimized to improve its solubility and reduce its potential toxicity. Overall, BDP has significant potential for use in scientific research and drug development.

合成方法

BDP can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxybenzaldehyde with furan-2-carboxylic acid to form an intermediate, which is then reacted with piperazine and isocyanate to yield the final product. The synthesis of BDP has been optimized to yield high purity and yield, making it suitable for use in scientific research.

科学研究应用

BDP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, BDP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BDP has also been shown to inhibit the replication of the hepatitis C virus and the influenza virus. In inflammatory disorders, BDP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c22-17(15-2-1-9-24-15)20-5-7-21(8-6-20)18(23)19-11-13-3-4-14-16(10-13)26-12-25-14/h1-4,9-10H,5-8,11-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROHVINEJMFCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)

![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)

![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)

![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)

![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)